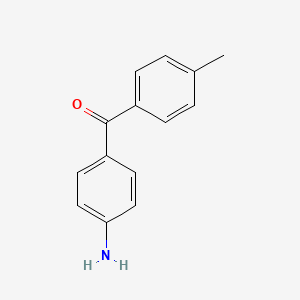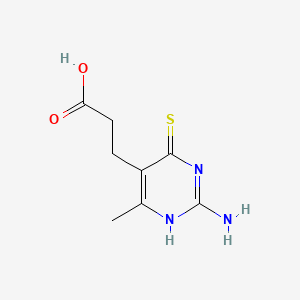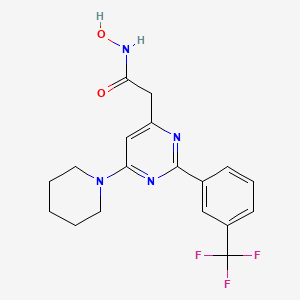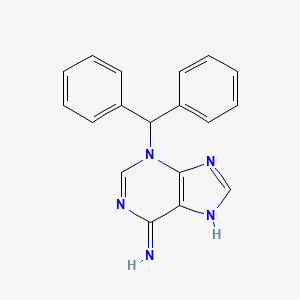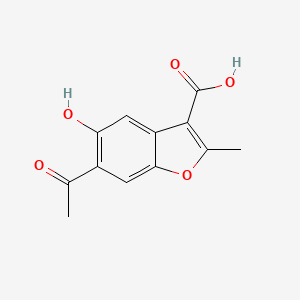![molecular formula C8H12O B12924255 Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
Bicyclo[4.1.1]octan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[411]octan-7-one is an organic compound with a unique bicyclic structure It consists of two fused rings, one of which is a cyclohexane ring and the other a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.1]octan-7-one can be synthesized through several methods. One common approach involves the cycloaddition of bicyclobutanes with dienol ethers in the presence of a Lewis acid catalyst, such as aluminum triflate . This reaction proceeds through a [4+2] annulation mechanism, resulting in the formation of bicyclo[4.1.1]octane derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves the use of transition metal catalysts and controlled reaction conditions to ensure high yields and purity. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the carbonyl group, using reagents such as alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.1]octan-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: Its rigid structure makes it a useful scaffold for designing biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and stability.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[4.1.1]octan-7-one involves its interaction with various molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.1.1]octan-7-one can be compared with other similar compounds, such as bicyclo[4.2.0]octa-1,5,7-trienes and bicyclo[4.1.0]heptenes These compounds share similar bicyclic structures but differ in the arrangement and types of rings present Bicyclo[41
List of Similar Compounds
- Bicyclo[4.2.0]octa-1,5,7-trienes
- Bicyclo[4.1.0]heptenes
- Bicyclo[3.2.1]octane derivatives
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
bicyclo[4.1.1]octan-7-one |
InChI |
InChI=1S/C8H12O/c9-8-6-3-1-2-4-7(8)5-6/h6-7H,1-5H2 |
InChI-Schlüssel |
POYUHQGWYHYKGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CC(C1)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


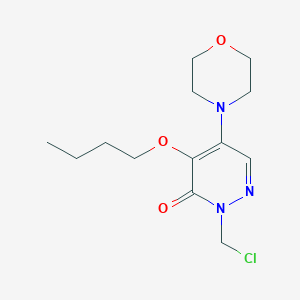

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12924185.png)
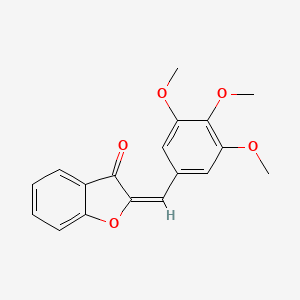
![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)
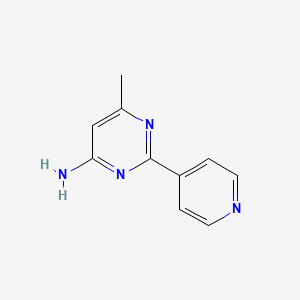
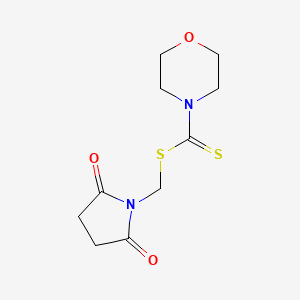
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
